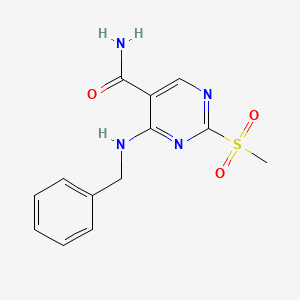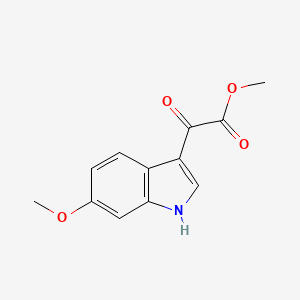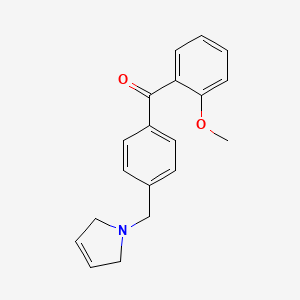
4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide
Übersicht
Beschreibung
4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C13H14N4O3S and its molecular weight is 306.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Thienopyrimidine derivatives, a class to which 4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide belongs, have shown potent inhibition of VEGF receptor-2 kinase. This is crucial in the signaling pathway responsible for the growth of new blood vessels from tumors (Yang-Heon Song, 2007).
- Modifications of the pyrimidine nucleus in similar compounds have been explored to optimize biological properties, such as analgesic effects (I. Ukrainets et al., 2015).
- Novel derivatives of thieno[2,3-d]pyrimidine-6-carboxamides have been synthesized and found to be more active than reference drugs against certain strains of bacteria and fungi, indicating potential antimicrobial properties (S. Kolisnyk et al., 2015).
- Derivatives of pyrazolo[1,5-a]-pyrimidine, which can be synthesized from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, have shown in vitro antitumor activities against various human cancer cell lines (T. Hafez et al., 2013).
- Chemoselective displacement of the methylsulfinyl group in the synthesis of 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids demonstrates the versatility of such compounds in biological research (S. Seto & Y. Kohno, 2009).
- In silico modeling of biologically significant pyrimidine nanoparticles indicates potential applications in wound healing and pain management (T. Panneerselvam et al., 2017).
Antihypertensive and Antitumor Activities
- Certain pyrimidine carboxamides have displayed significant antihypertensive activity, comparable to standard drugs like nifedipine (O. Alam et al., 2010).
- The synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides has led to compounds with moderate antitumor activity and significant activity against certain viruses (C. R. Petrie et al., 1985).
Eigenschaften
IUPAC Name |
4-(benzylamino)-2-methylsulfonylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-21(19,20)13-16-8-10(11(14)18)12(17-13)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,18)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSYGWFBFDTCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)NCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630247 | |
| Record name | 4-(Benzylamino)-2-(methanesulfonyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643086-98-0 | |
| Record name | 4-(Benzylamino)-2-(methanesulfonyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoic acid](/img/structure/B1613533.png)









